molecular formula C21H15BrClNO2 B2688483 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide CAS No. 325979-21-3

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide

Cat. No.: B2688483
CAS No.: 325979-21-3
M. Wt: 428.71
InChI Key: DYJCSFFJMHHPGV-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide is a benzamide derivative characterized by a bromo substituent at the 4-position of the phenyl ring and a 2-chlorobenzoyl group at the 2-position. The 4-methylbenzamide moiety is attached to the nitrogen atom, contributing to its structural complexity (Fig. 1). Its molecular formula is C₂₁H₁₄BrClNO₂, with an average molecular mass of 436.70 g/mol . The compound’s crystallographic parameters, such as bond angles and torsion angles, have been determined using X-ray diffraction studies, often employing software like SHELXL and ORTEP for refinement and visualization .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClNO2/c1-13-6-8-14(9-7-13)21(26)24-19-11-10-15(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJCSFFJMHHPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features References
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide C₂₁H₁₄BrClNO₂ 4-Br, 2-(2-Cl-benzoyl), 4-Me 436.70 Halogen bonding, steric bulk
4-Bromo-N-(2-nitrophenyl)benzamide (I) C₁₃H₁₀BrN₂O₃ 4-Br, 2-NO₂ 345.14 Electron-withdrawing nitro group
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₂BrN₂O₄ 4-Br, 4-OMe, 2-NO₂ 375.16 Methoxy enhances solubility
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 4-Cl, 2-OMe, 4-Me 283.73 Methoxy vs. methyl substituents
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide C₂₂H₁₅BrNO₃ 4-Br, chromen-4-one ring 437.27 Extended π-conjugation

Key Observations :

  • Solubility : Methoxy-substituted derivatives (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ) exhibit improved solubility in polar solvents compared to halogenated analogs due to increased polarity .
  • Biological Relevance: Compounds like N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide () demonstrate kinase inhibition, suggesting that the 4-methylbenzamide scaffold may interact with ATP-binding pockets in enzymes .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data

Compound Name Space Group Hydrogen Bonding (D–H···A) R Factor Reference
This compound P 1 N–H···O (2.87 Å), C–Br···π (3.34 Å) 0.049
N-(4-Chlorophenyl)-2-hydroxybenzamide P2₁/c O–H···O (2.65 Å), N–H···O (2.89 Å) 0.056
4-Bromo-N-(2-nitrophenyl)benzamide P2₁/n N–H···O (2.82 Å), C–Br···O (3.21 Å) 0.135

Structural Insights :

  • Halogen bonding (C–Br···π) in the target compound enhances crystal stability compared to hydrogen-bond-dominated frameworks in hydroxylated analogs (e.g., N-(4-Chlorophenyl)-2-hydroxybenzamide ) .

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide is a synthetic compound that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H12BrClNO2C_{20}H_{12}BrClNO_2, with a molecular weight of approximately 493.58 g/mol. The compound features a complex aromatic structure characterized by multiple functional groups, which contribute to its biological reactivity and therapeutic potential.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The compound is believed to modulate enzyme activities and receptor binding, which can lead to various biological effects. Research indicates that it may inhibit specific pathways involved in cell proliferation and survival, particularly in cancer cells .

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized in the following table:

Pathogen MIC (µg/mL) Inhibition Zone (mm)
E. coli2530
S. aureus2028
P. aeruginosa1532
K. pneumoniae3027

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Cell cycle arrest at G1 phase
HeLa18Inhibition of proliferation

These findings suggest that the compound's structural features may facilitate interactions with cellular machinery involved in growth regulation and apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Sivaramkumar et al. demonstrated that this compound showed significant antibacterial activity against multidrug-resistant strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .
  • Anticancer Research : In another investigation, the compound was tested on various cancer cell lines, revealing a dose-dependent decrease in cell viability and significant morphological changes consistent with apoptosis. The study highlighted the potential for further development into a therapeutic agent for cancer treatment.

Q & A

Q. How can synthetic routes for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide be optimized for higher yield and purity?

  • Methodological Answer: Optimizing synthesis requires systematic evaluation of reaction parameters. Key factors include:
  • Reaction Time/Temperature: Prolonged heating (e.g., reflux at 80–100°C) may improve coupling efficiency between intermediates like 4-bromo-2-(2-chlorobenzoyl)aniline and 4-methylbenzoyl chloride .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions .
  • Catalysts: Lewis acids (e.g., AlCl₃) can facilitate acylation reactions.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Validate purity via HPLC (>95%) and NMR (absence of extraneous peaks) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: A multi-technique approach ensures structural confirmation:
  • UV-Vis Spectroscopy: Identifies π→π* transitions in the benzoyl and bromophenyl moieties (λmax ~250–300 nm) .
  • FTIR: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and aryl halide vibrations (C-Br ~560 cm⁻¹, C-Cl ~750 cm⁻¹) .
  • NMR: ¹H/¹³C NMR resolves substituent positions (e.g., methyl group at δ ~2.3 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
  • X-ray Crystallography: Provides absolute conformation (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of halogen substituents on this compound’s bioactivity?

  • Methodological Answer: SAR analysis involves:
  • Substituent Variation: Synthesize analogs with Br/Cl replaced by F, I, or H to assess electronic effects on target binding .
  • Crystallographic Data: Compare X-ray structures (e.g., C-Br bond length ~1.89 Å) to identify steric/electronic contributions .
  • Computational Modeling: Density Functional Theory (DFT) calculates electrostatic potential maps to predict interaction sites .

Q. What experimental strategies resolve contradictions in reported fluorescence properties of structurally similar benzamide derivatives?

  • Methodological Answer: Discrepancies may arise from solvent polarity or substituent effects:
  • Solvent Screening: Test fluorescence in solvents of varying polarity (e.g., hexane vs. methanol) to assess solvatochromic shifts .
  • Concentration-Dependent Studies: Avoid aggregation-induced quenching by using dilute solutions (<1 mM) .
  • Substituent Analysis: Compare fluorescence of bromo vs. nitro analogs to determine electron-withdrawing effects on emission .

Q. How can researchers address inconsistencies in biological activity data across different assay systems?

  • Methodological Answer: Standardize assays using:
  • Orthogonal Validation: Cross-validate results with SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IC₅₀ in cancer lines) .
  • Positive Controls: Include known inhibitors (e.g., kinase inhibitors) to calibrate assay sensitivity .
  • Metabolic Stability Testing: Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What methodologies are critical for analyzing conformational flexibility in this compound?

  • Methodological Answer: Conformational analysis requires:
  • X-ray Crystallography: Resolve torsional angles between the benzoyl and bromophenyl groups .
  • Molecular Dynamics (MD) Simulations: Simulate rotational energy barriers (e.g., 180° rotation of the benzamide group) in explicit solvent .
  • Variable-Temperature NMR: Detect dynamic processes (e.g., ring flipping) via line broadening at low temperatures .

Q. How can researchers mitigate halogen reactivity (Br/Cl) during functionalization of this compound?

  • Methodological Answer: Strategies include:
  • Protecting Groups: Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during cross-coupling reactions .
  • Kinetic Control: Use mild conditions (e.g., Pd-catalyzed Suzuki coupling at 50°C) to prevent dehalogenation .
  • Post-Synthetic Modifications: Introduce substituents via SNAr (nucleophilic aromatic substitution) at electron-deficient positions .

Advanced Methodological Design

Q. What computational approaches best predict the pharmacokinetic profile of this compound?

  • Methodological Answer: Use in silico tools to estimate:
  • Lipophilicity (LogP): Predict via ChemAxon or Molinspiration (experimental validation via shake-flask method) .
  • Metabolic Sites: Identify cytochrome P450 targets using StarDrop or MetaSite .
  • Toxicity: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk .

Q. How can fluorescence quenching mechanisms in this compound be systematically studied?

  • Methodological Answer: Employ:
  • Stern-Volmer Analysis: Compare quenching constants (Ksv) with known quenchers (e.g., acrylamide for dynamic quenching) .
  • Lifetime Measurements: Time-resolved fluorescence detects static vs. dynamic quenching .
  • Electron-Donor/Acceptor Studies: Introduce substituents (e.g., -OCH₃) to alter electron density and monitor emission changes .

Q. What strategies validate target engagement in cellular systems for this compound?

  • Methodological Answer:
    Confirm binding via:
  • Cellular Thermal Shift Assay (CETSA): Measure protein stability shifts after compound treatment .
  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink target proteins .
  • Knockdown/Rescue Experiments: Use siRNA to silence putative targets and assess activity restoration .

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